Aquathol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aquathol is a widely used aquatic herbicide known for its effectiveness in controlling a broad spectrum of submerged weeds. It is primarily composed of the dipotassium salt of endothall, which is a selective contact herbicide. This compound is commonly used in various aquatic environments, including lakes, ponds, and irrigation canals, to manage invasive aquatic plants without harming fish or other aquatic organisms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The primary active ingredient in Aquathol, dipotassium endothall, is synthesized through a series of chemical reactions. The synthesis involves the reaction of endothall acid with potassium hydroxide to form the dipotassium salt. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure complete conversion and high purity of the final product .

Industrial Production Methods

In industrial settings, the production of dipotassium endothall involves large-scale chemical reactors where endothall acid and potassium hydroxide are mixed in precise stoichiometric ratios. The reaction mixture is continuously stirred and maintained at an optimal temperature to facilitate the formation of the dipotassium salt. The product is then purified through filtration and crystallization processes to obtain a high-purity compound suitable for formulation into this compound .

Análisis De Reacciones Químicas

Types of Reactions

Aquathol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: this compound can also undergo reduction reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various carboxylic acids and other oxidized derivatives, while substitution reactions can produce a range of substituted endothall compounds .

Aplicaciones Científicas De Investigación

Aquathol has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studies of herbicide chemistry and environmental fate.

Biology: Researchers use this compound to study the effects of herbicides on aquatic plant physiology and ecology.

Medicine: While not directly used in medicine, studies on this compound contribute to understanding the environmental impact of herbicides on human health.

Industry: This compound is extensively used in the management of aquatic weeds in water bodies, contributing to the maintenance of water quality and ecosystem health

Mecanismo De Acción

Aquathol exerts its herbicidal effects by inhibiting protein synthesis in target aquatic plants. The dipotassium salt of endothall disrupts cellular processes, leading to the breakdown of cellular structures and eventual plant death. The compound targets specific enzymes involved in protein synthesis, effectively halting the growth and proliferation of susceptible aquatic weeds .

Comparación Con Compuestos Similares

Similar Compounds

Hydrothol 191: Another herbicide containing endothall, but in the form of the mono(N,N-dimethylalkylamine) salt. .

Uniqueness of Aquathol

This compound is unique in its selective action against a broad spectrum of submerged weeds while being non-toxic to fish and other aquatic organisms when used according to label directions. Its relatively short half-life in water and rapid action make it an effective tool for managing aquatic vegetation without long-term environmental impact .

Propiedades

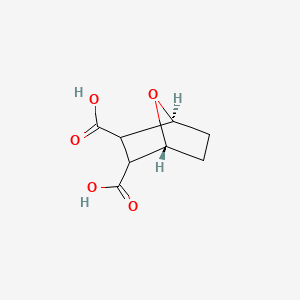

Fórmula molecular |

C8H10O5 |

|---|---|

Peso molecular |

186.16 g/mol |

Nombre IUPAC |

(1R,4S)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |

InChI |

InChI=1S/C8H10O5/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12/h3-6H,1-2H2,(H,9,10)(H,11,12)/t3-,4+,5?,6? |

Clave InChI |

GXEKYRXVRROBEV-LAXKNYFCSA-N |

SMILES isomérico |

C1C[C@H]2C(C([C@@H]1O2)C(=O)O)C(=O)O |

SMILES canónico |

C1CC2C(C(C1O2)C(=O)O)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4Z,6E,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10799158.png)

![7-[(2S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B10799171.png)

![trans-4-(2-(Butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B10799184.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B10799201.png)

![5-ethyl-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B10799210.png)

![[3,4,5-trihydroxy-6-[4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B10799217.png)

![7-[(4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B10799232.png)